Mercuric Chloranilate

Beschreibung

Contextualization within Mercury(II) Coordination Chemistry

The coordination chemistry of the mercury(II) ion (Hg²⁺) is notably diverse and complex. As a d¹⁰ metal ion, Hg²⁺ does not have crystal field stabilization energy to dictate a specific geometry, leading to a highly flexible coordination sphere. researchgate.net This flexibility allows for a wide range of coordination numbers, from the common two-coordinate linear and four-coordinate tetrahedral geometries to higher coordination numbers like five, six, or even ten in some cases. researchgate.netnih.govias.ac.in The coordination geometry is often distorted and is highly influenced by the nature of the ligands and packing forces in the solid state. researchgate.netnih.gov

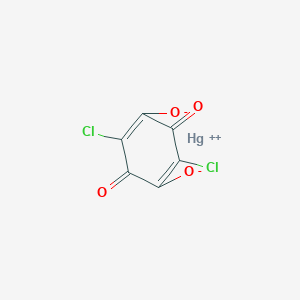

In this context, mercuric chloranilate is a coordination compound where the Hg²⁺ ion is coordinated by the chloranilate dianion (C₆Cl₂O₄²⁻). The chloranilate ligand, derived from chloranilic acid, is a unique multifunctional ligand system. mdpi.com It possesses oxygen donor atoms and a redox-active π-electronic structure, offering various potential coordination modes. mdpi.com It can act as a bidentate chelating ligand, forming a ring with the metal center, or as a bridging ligand connecting multiple metal centers to form coordination polymers. rsc.orgrsc.orgacs.orgnih.gov The interaction between the soft Hg²⁺ metal center and the relatively hard oxygen donor atoms of the chloranilate ligand makes this compound an interesting subject for study.

Historical Trajectories and Modern Research Impetus for Chloranilate Ligands in Mercury(II) Chemistry

The foundations of modern coordination chemistry were laid in the late 19th and early 20th centuries, most notably through the revolutionary work of Alfred Werner. libretexts.orgwikipedia.org Werner's theory, introduced in 1893, proposed that metal ions possess a "primary valence" (now known as the oxidation state) and a "secondary valence" (the coordination number), which dictates the geometrical arrangement of ligands around the central metal. wikipedia.orgconfinity.comscispace.com This framework was crucial for understanding the structure and isomerism of metal complexes, for which he was awarded the Nobel Prize in Chemistry in 1913. wikipedia.orgconfinity.comrsc.org

The historical study of many coordination compounds was often linked to their distinct colors, which served as a primary method of identification and characterization. This is particularly relevant to the research impetus for this compound. While chloranilic acid and its derivatives have been used to create a variety of coordination polymers with transition metals, showcasing diverse structural topologies, the research focus on this compound has been more specialized. rsc.orgacs.orgnih.gov

The primary driver for its investigation has been its application in analytical chemistry. This compound is used in the colorimetric determination of chloride ions. acs.orgacs.org In this reaction, the this compound reacts with chloride ions in a sample to form the more stable mercuric chloride (HgCl₂). This displaces the chloranilate ion, which, in its acidic form, imparts a distinct reddish-purple color to the solution. The intensity of this color is proportional to the chloride concentration, allowing for quantitative measurement. This specific reactivity, rather than the pursuit of novel structural or functional materials, has been the main force behind the study of this particular compound.

Detailed Findings

While extensive research into the synthesis of novel materials often involves detailed structural characterization, the available literature on this compound is primarily focused on its analytical applications. Detailed single-crystal X-ray diffraction data, which would provide precise bond lengths and angles, are not prominently featured in the reviewed scientific literature. However, its fundamental properties can be compiled.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆Cl₂HgO₄ | fishersci.no |

| Molecular Weight | 407.55 g/mol | fishersci.no |

| Appearance | Crystalline Solid | chemicalbook.com |

| CAS Number | 33770-60-4 | chemicalbook.comcookechem.com |

| Melting Point | >300 °C | cookechem.com |

| IUPAC Name | 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;mercury(2+) | fishersci.no |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;mercury(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O4.Hg/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDPQJMNSNNRMW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2HgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33770-60-4 | |

| Record name | Mercury, [3,6-dichloro-4,5-di(hydroxy-.kappa.O)-3,5-cyclohexadiene-1,2-dionato(2-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,5-dichloro-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dionato(2-)-O1,O6]mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Mercuric Chloranilate Systems

Solution-Phase Synthetic Approaches to Mercuric Chloranilate and its Derivatives

Solution-phase synthesis represents a common and versatile method for the preparation of this compound. This approach typically involves the reaction of a soluble mercury(II) salt with chloranilic acid or a soluble chloranilate salt in a suitable solvent.

One of the most direct methods is the reaction between mercuric chloride (HgCl₂) and chloranilic acid (H₂C₆Cl₂O₄). smolecule.com This reaction is generally carried out under controlled conditions to facilitate the formation of the desired product. The fundamental reaction can be represented as:

HgCl₂ + H₂C₆Cl₂O₄ → Hg(C₆Cl₂O₄) + 2HCl

Another prevalent solution-based method is precipitation from a solution. This involves mixing aqueous solutions of a soluble mercury(II) salt, such as mercuric nitrate (B79036) (Hg(NO₃)₂), with a solution of a chloranilate salt, like sodium chloranilate (Na₂C₆Cl₂O₄). smolecule.compearson.com The low solubility of this compound in water drives the precipitation of the solid product. The net ionic equation for this precipitation reaction is:

Hg²⁺(aq) + C₆Cl₂O₄²⁻(aq) → Hg(C₆Cl₂O₄)(s)

The synthesis of related mercury(II) complexes often involves the reaction of a mercury(II) salt with a ligand in an appropriate solvent, followed by precipitation or crystallization. For instance, mercury(II) complexes with other organic ligands have been synthesized by reacting HgCl₂ with the ligand in an ethanolic solution, sometimes in the presence of a base like NaOH to facilitate the reaction. asianpubs.org While not specific to chloranilate, these methods highlight a general strategy that could be adapted.

The table below summarizes key aspects of solution-phase synthesis for this compound and related compounds.

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product | Reference |

| Mercuric Chloride | Chloranilic Acid | Aqueous | Controlled conditions | This compound | smolecule.com |

| Mercuric Nitrate | Sodium Chloranilate | Aqueous | Precipitation | This compound | smolecule.compearson.com |

| HgCl₂ | Schiff Base Ligand | Ethanol (B145695)/Methanol (B129727) | Presence of NaOH | Mercury(II)-Schiff Base Complex | asianpubs.org |

| HgCl₂ | Lithium Organoselenolate | Dichloromethane/n-hexane | Salt metathesis | [HgCl{SeC₆H₄(CH₂NMe₂)-2}] | lew.ro |

Solid-State Reaction Pathways in this compound Formation

Solid-state synthesis offers an alternative to solution-based methods, often providing advantages such as higher yields, shorter reaction times, and the avoidance of solvents. These reactions are typically induced by thermal energy or mechanical force.

Thermal decomposition of specific mercury-containing compounds in the presence of chloranilic acid is a potential route to this compound. smolecule.com For example, heating a mixture of mercuric oxide (HgO) and chloranilic acid could yield the desired product through a solid-state reaction. The general principle involves the decomposition of the mercury precursor and subsequent reaction with the chloranilate source. A similar approach involves the thermal decomposition of mercury nitrates. melscience.com

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a promising solvent-free method for the synthesis of various metal complexes. youtube.comnih.gov Grinding or milling the solid reactants together can provide the necessary energy to initiate the reaction. For instance, the mechanochemical synthesis of ferrocene (B1249389) has been achieved by milling potassium cyclopentadienide (B1229720) with anhydrous FeCl₂. nih.gov This technique could potentially be applied to the synthesis of this compound by grinding a solid mercury(II) salt (e.g., HgO or HgCl₂) with chloranilic acid. The process avoids the use of bulk solvents, aligning with green chemistry principles. youtube.com

The following table outlines potential solid-state synthetic routes.

| Reactant 1 | Reactant 2 | Method | Key Feature | Potential Product | Reference |

| Mercuric Oxide | Chloranilic Acid | Thermal | High Temperature | This compound | smolecule.commelscience.com |

| Mercuric Chloride | Chloranilic Acid | Mechanochemical | Solvent-free grinding | This compound | youtube.comnih.gov |

| Calcium Iodide | Potassium Amide | Mechanochemical | Formation of KI byproduct | Calcium Amide | youtube.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-free synthesis, as mentioned in the context of mechanochemistry, is a cornerstone of green chemistry. nih.govresearchgate.net By eliminating the need for organic solvents, which are often toxic and difficult to dispose of, the environmental footprint of the synthesis is significantly reduced. The direct grinding of solid reactants represents a viable green approach to this compound. youtube.commdpi.com

Sonochemistry, the application of ultrasound to chemical reactions, is another green synthetic method. mdpi.com Ultrasound irradiation can enhance reaction rates and yields, often at lower temperatures and pressures than conventional methods. The formation of various nanostructured materials, including metal-organic frameworks, has been successfully achieved using sonochemical methods, which are often faster and more energy-efficient than traditional solvothermal techniques. acs.orgnih.gov While a specific sonochemical synthesis of this compound is not widely reported, the synthesis of other mercury(II) coordination polymers and various metal nanoparticles via sonication suggests its potential applicability. mdpi.com

The use of water as a solvent, when possible, is also a key principle of green chemistry. Precipitation reactions of this compound from aqueous solutions are an example of this, as water is a non-toxic and environmentally benign solvent. smolecule.compearson.com

Key green chemistry approaches applicable to this compound synthesis are summarized below.

| Green Chemistry Principle | Synthetic Approach | Advantages | Potential Application | Reference |

| Solvent-Free Conditions | Mechanochemistry (Grinding) | Reduced waste, no hazardous solvents | Direct reaction of solid Hg(II) salt and chloranilic acid | youtube.comnih.govresearchgate.net |

| Energy Efficiency | Sonochemistry (Ultrasound) | Faster reaction, lower temperature | Synthesis of nanostructured this compound | mdpi.comacs.orgnih.gov |

| Use of Safer Solvents | Aqueous Synthesis | Non-toxic, environmentally benign | Precipitation of this compound from water | smolecule.compearson.com |

Controlled Synthesis and Morphological Engineering of Nanostructured this compound

The controlled synthesis of nanostructured materials allows for the tuning of their physical and chemical properties. For this compound, engineering the morphology at the nanoscale could lead to enhanced performance in its applications.

Controlled precipitation is a key technique for morphological engineering. The morphology of crystals grown from solution is influenced by factors such as the degree of supersaturation, pH, temperature, and the presence of additives. researchgate.net By carefully controlling these parameters during the precipitation of this compound, it may be possible to produce crystals with specific shapes and sizes, such as microcrystals or nanoparticles. researchgate.net

Sonochemical synthesis is a powerful tool for producing nanostructured materials. mdpi.com The acoustic cavitation generated by ultrasound can create localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles with controlled morphology. This method has been used to synthesize various metal and metal oxide nanoparticles. mdpi.com The application of sonochemistry to the synthesis of this compound could yield nanoparticles with unique properties. While direct reports are scarce, the sonochemical synthesis of other coordination polymers provides a strong indication of its feasibility. nih.gov

The morphology of crystals can also be influenced by the choice of solvent and the use of "tailor-made" additives that can selectively bind to certain crystal faces, thereby inhibiting or promoting growth in specific directions. csic.esresearchgate.net This approach, known as crystal engineering, could be employed to control the habit of this compound crystals.

The table below details methods for controlling the morphology of crystalline materials, which could be applied to this compound.

| Control Parameter | Method | Effect on Morphology | Potential Outcome for this compound | Reference |

| Supersaturation | Controlled Precipitation | Influences crystal size and shape | Formation of uniform micro- or nanoparticles | researchgate.net |

| Ultrasound | Sonochemistry | Promotes nucleation, leads to smaller particles | Synthesis of this compound nanoplates or nanorods | mdpi.comnih.gov |

| Additives | Crystal Engineering | Modifies crystal habit by selective adsorption | Growth of specific crystal facets, e.g., plates or needles | csic.esresearchgate.net |

| Solvent | Crystallization | Affects solubility and crystal growth kinetics | Different crystal morphologies from different solvents | csic.es |

Structural Elucidation and Advanced Characterization Techniques in Mercuric Chloranilate Research

Advanced Spectroscopic Investigations of Mercuric Chloranilate

Advanced spectroscopic techniques are indispensable tools for elucidating the intricate structural details and electronic properties of this compound. These methods provide a comprehensive understanding of the molecule's architecture, from the local coordination environment of the mercury atom to the vibrational and electronic behavior of the entire compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis in this compound

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and analyzing the vibrational modes of a molecule. mdpi.com In this compound, FT-IR spectra reveal characteristic absorption bands corresponding to the vibrations of the chloranilate ligand and the mercury-oxygen bonds. The number of possible vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.org

The interaction between mercury and the carboxyl groups of ligands like those in humic acids has been studied using FT-IR, showing a decrease in the intensity of the carboxylic acid band and a shift in the carboxylate band upon complexation. researchgate.net Similar principles apply to the analysis of this compound, where the coordination of the mercury ion to the oxygen atoms of the chloranilate ligand will influence the vibrational frequencies of the C=O and C-O bonds. The appearance of new bands or shifts in existing bands can confirm the formation of the mercury complex. researchgate.netnih.gov

Interactive Data Table: General FT-IR Vibrational Mode Assignments

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C=O stretch | ~1700 alfredstate.edu | Stretching vibration of the carbonyl groups in the chloranilate ring. |

| C=C stretch | ~1600 | Stretching vibration of the carbon-carbon double bonds in the ring. |

| C-O stretch | ~1200 | Stretching vibration of the carbon-oxygen single bonds. |

| Hg-O stretch | Lower frequency region | Vibration of the bond between the mercury atom and the oxygen ligands. |

| C-Cl stretch | Lower frequency region | Stretching vibration of the carbon-chlorine bonds. |

UV-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies in this compound

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. noblelight.com For this compound, the UV-Vis spectrum is characterized by absorption bands arising from electronic transitions within the chloranilate ligand and potential charge-transfer transitions involving the mercury ion.

The chloranilate anion itself exhibits strong absorptions in the UV-Vis region. When complexed with mercury, these absorption bands may shift in wavelength (either to longer wavelengths, a red shift, or shorter wavelengths, a blue shift) and/or change in intensity. iust.ac.ir These changes provide evidence of complex formation and can offer insights into the nature of the electronic interactions between the mercury ion and the ligand. iust.ac.ir For instance, π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, typically have high molar absorptivities. libretexts.org Interactions with a solvent or metal ion can cause a red shift in these transitions. libretexts.org Conversely, n→π* transitions, involving the promotion of an electron from a non-bonding orbital to an antibonding π* orbital, generally have lower molar absorptivities and can experience a blue shift. libretexts.org

The detection of mercuric ions can be achieved using UV-Vis spectroscopy, often with the aid of chemosensors or nanoparticles, where the interaction with mercury leads to a measurable change in the absorption spectrum. mdpi.comresearchgate.netderpharmachemica.com

Raman Spectroscopy for Molecular Structure Confirmation

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It relies on the inelastic scattering of monochromatic light and provides information about the vibrational modes of a molecule. rsc.org For a vibrational mode to be Raman active, it must involve a change in the polarizability of the molecule.

X-ray Absorption Spectroscopy (XAS) in this compound Structural Research

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific atom within a compound. berstructuralbioportal.org For this compound, XAS at the mercury L-edge can reveal details about the coordination environment of the mercury atom, including the number and type of neighboring atoms and the Hg-O bond distances.

XAS is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov The EXAFS region contains information about the bond lengths and coordination numbers of the atoms immediately surrounding the absorbing atom. berstructuralbioportal.org High Energy Resolution Fluorescence Detected (HERFD) XAS can provide even greater detail, offering improved energy resolution and signal-to-noise ratios, which is particularly useful for studying mercury in various environments. digitellinc.com

Resonance Scattering Spectroscopy Applications to this compound

Resonance Rayleigh Scattering (RRS) is a sensitive spectral technique that has been utilized for the detection of various ions, including mercury(II). mdpi.comsemanticscholar.org The method is based on the enhancement of Rayleigh scattering when the wavelength of the incident light is close to an absorption band of an analyte or its complex.

In the context of this compound, RRS could potentially be used as a sensitive analytical method. The formation of the this compound complex, which has distinct absorption characteristics, could lead to a significant enhancement of the RRS signal at specific wavelengths. The intensity of the RRS signal would likely be proportional to the concentration of the complex, allowing for quantitative analysis. Studies have shown that the aggregation of nanoparticles induced by mercury ions can lead to a strong RRS signal, providing a basis for sensitive detection methods. aub.edu.lb

Coordination Chemistry and Complexation Behavior of Mercuric Chloranilate

Ligand Design Principles for Mercuric Chloranilate Complexation

The formation and structure of this compound complexes are profoundly influenced by the principles of ligand design. These principles encompass the steric and electronic properties of the ligands involved, which ultimately dictate the coordination number and geometry around the mercury(II) center.

Key factors in ligand design for this compound complexation include:

Steric Hindrance: The size and bulkiness of ligands play a crucial role in determining how many can fit around the mercury ion. ijcrt.org Less sterically demanding ligands allow for higher coordination numbers, while bulky ligands tend to favor lower coordination numbers. ijcrt.org

Electronic Properties: The electron-donating or -withdrawing nature of the ligands influences the strength of the metal-ligand bonds. nih.gov Ligands with strong donor atoms, such as nitrogen and sulfur, are preferred by the soft Lewis acid mercury(II) ion. nanobioletters.com

Chelate Effect: The use of multidentate ligands, which can form multiple bonds with the mercury ion, leads to more stable complexes compared to those with monodentate ligands. nih.gov The bite angle of these chelating ligands is a determining factor in the final molecular geometry. nih.gov

Flexibility of Ligands: The rigidity or flexibility of a ligand can impact the resulting structure. Rigid ligands can enforce specific geometries, while flexible ligands can adapt to different coordination environments. libretexts.org

The chloranilate anion itself can act as a ligand, coordinating to the mercury(II) ion through its oxygen atoms. Its electronic structure, which is influenced by deprotonation, affects its coordination mode. researchgate.netirb.hr The presence of other ligands in the coordination sphere, such as pyridine (B92270) derivatives or halides, can lead to the formation of mixed-ligand complexes with diverse structural arrangements, from discrete molecules to coordination polymers. nih.govmdpi.com

Stoichiometry and Geometrical Configurations of this compound Complexes

The stoichiometry and geometrical configurations of this compound complexes are diverse, reflecting the flexible coordination environment of the mercury(II) ion. The coordination number for Hg(II) can range from two to ten, with tetrahedral and distorted tetrahedral geometries being particularly common. nih.gov

In the context of this compound, the chloranilate dianion can coordinate to the mercury(II) center in different modes, including as a terminal bidentate ligand. researchgate.net This interaction can lead to the formation of various stoichiometric ratios between the metal and the ligands. For instance, mixing solutions of mercuric salts and chloranilate salts can lead to the precipitation of this compound.

The final geometry of the complex is a result of a balance between the stabilizing effect of metal-ligand bond formation and the destabilizing steric repulsions between ligands. libretexts.org The presence of additional ligands, such as halides or organic molecules, significantly influences the stoichiometry and the resulting three-dimensional structure. For example, the reaction of mercury(II) halides with picolinic acid in different solvents yielded both a one-dimensional coordination polymer and mononuclear complexes, demonstrating the impact of the solvent on the final product. mdpi.comnih.govresearchgate.netnih.gov

The table below summarizes some of the observed geometries and coordination numbers for mercury(II) complexes, which are relevant to understanding the potential structures of this compound complexes.

| Coordination Number | Geometry | Example |

| 2 | Linear | [Hg(CN)₂] |

| 4 | Tetrahedral | [HgCl₄]²⁻ acs.org |

| 4 | Square Planar | [PtCl₄]²⁻ (for comparison) ncert.nic.in |

| 6 | Octahedral | [Co(NH₃)₆]³⁺ (for comparison) ncert.nic.in |

| Variable | Distorted Geometries | [HgCl₂(L)] where L is a bidentate imine ligand nih.govresearchgate.net |

This table provides examples of common coordination geometries and is not exhaustive of all possibilities for this compound complexes.

Bonding Analysis and Intermolecular Interactions within this compound Systems

The structural integrity and extended architectures of this compound systems are governed by a combination of direct metal-ligand bonds and a variety of weaker intermolecular interactions. These forces collectively dictate the packing of molecules in the solid state.

Metal-Ligand Bond Characterization (e.g., Hg-O, Hg-Cl)

The primary interactions within this compound complexes involve the coordinate bonds between the mercury(II) ion and the donor atoms of the ligands. In the case of this compound itself, this would be the Hg-O bond formed with the oxygen atoms of the chloranilate ligand. The nature of this bond is influenced by the electronic structure of the deprotonated chloranilic acid. researchgate.netirb.hr

The Hg-Cl bond length in the linear Hg₂Cl₂ unit is 243 pm, while the Hg-Hg bond length is 253 pm. wikipedia.org In tetracoordinated Hg(II) complexes, the Cl-Hg-Cl angles can span a wide range, for instance from 116.0(2)° to 138.3(3)°. nih.govresearchgate.net

Supramolecular Interactions (e.g., Mercurophilic Interactions, Hg···Halide Contacts, C-H···X, π-π Stacking)

Mercurophilic Interactions: These are attractive, closed-shell interactions between Hg(II) ions. acs.orgcsic.es While generally weaker than the analogous aurophilic interactions in gold complexes, they can influence the association of molecules into dimeric or polymeric structures. acs.org The typical distance for these interactions is around 3.5 Å. researchgate.net The presence of certain ligands can either facilitate or hinder these interactions. csic.es

Hg···Halide Contacts: Intermolecular contacts between mercury atoms and halide ions (Hg···Cl, Hg···Br, etc.) are a common feature in the crystal structures of mercury(II) halide complexes. mdpi.com These interactions can link individual complex units into larger assemblies, such as chains or sheets. acs.org For example, in one complex, Hg···Cl distances of slightly above 3.0 Å were observed between neighboring molecules. mdpi.com

C-H···X Interactions: Hydrogen bonding involving C-H groups as donors and an acceptor atom (X), such as oxygen or chlorine, can contribute to the stability of the crystal lattice.

These varied intermolecular forces work in concert to create complex and often beautiful three-dimensional structures from individual this compound molecules.

Influence of Solvent Systems and Media on this compound Complexation

The choice of solvent can have a profound impact on the complexation of this compound, influencing the stoichiometry, dimensionality, and even the identity of the resulting coordination compound. mdpi.comnih.govresearchgate.netnih.gov The solvent's properties, such as its dielectric constant and donor ability, play a crucial role in these processes. tesisenred.netresearchgate.net

A key factor is the solvent's ability to dissolve the reactants and stabilize the resulting complex. The solubility of mercuric halides, for instance, varies significantly between different types of solvents, suggesting the formation of donor-acceptor complexes between the mercuric halide and the solvent molecules. aip.org

The solvent can also directly participate in the coordination sphere of the metal ion or influence the protonation state of the ligands. A clear example of this is the synthesis of mercury(II) complexes with picolinic acid. When the reaction was carried out in an aqueous solution, a one-dimensional coordination polymer was formed. mdpi.comnih.govresearchgate.netnih.gov In contrast, using alcoholic solvents like methanol (B129727) or ethanol (B145695) resulted in the formation of discrete, mononuclear complexes. mdpi.comnih.govresearchgate.netnih.gov This demonstrates that the solvent can dictate whether the final structure is polymeric or a simple molecule.

Furthermore, the stability and selectivity of complex formation are strongly dependent on the solvent's donor ability and dielectric constant. researchgate.net In mixed solvent systems, the composition of the solvent can be tuned to favor the formation of specific complex stoichiometries. researchgate.net For example, studies on the complexation of HgCl₂ with Kryptofix-22 in mixed aqueous-organic solvents have shown that the solvent composition affects the stoichiometry and stability of the resulting complexes. researchgate.net

In essence, the solvent is not merely an inert medium but an active participant in the complexation process, capable of directing the self-assembly of this compound into a variety of architectures.

Reactivity Profiles and Solution-Phase Stability of this compound Complexes

The reactivity and stability of this compound complexes in solution are governed by several factors, including the nature of the ligands, the solvent system, and the presence of other chemical species.

This compound can undergo several types of reactions in solution:

Oxidation-Reduction Reactions: The mercury(II) center can be reduced to lower oxidation states.

Substitution Reactions: The chloranilate ligand or other coordinated ligands can be replaced by nucleophiles present in the solution.

Complex Formation: It can react with other ligands to form new, more stable complexes.

The stability of mercuric complexes in solution is influenced by the presence of various complexing agents. The reactivity of different mercuric complexes has been observed to follow a specific order, for example: HgSO₄ > Hg²⁺ > Hg(acetate)₂ > HgCl₂ > HgBr₂. cdnsciencepub.com This indicates that the nature of the anion has a significant effect on the reactivity of the mercury(II) center.

The solvent also plays a critical role in the stability of these complexes. The dissociation of dimeric structures in solution has been proposed for some mercury(II) halide complexes. mdpi.com Furthermore, the kinetics of reduction of mercuric salts in aqueous solution are dependent on the specific mercuric complex present. cdnsciencepub.com

The thermal stability of mercury(II) complexes has also been investigated. For example, a mercury(II) perchlorate (B79767) complex with 4-aminopyridine (B3432731) was found to decompose in multiple steps upon heating. nanobioletters.com The decomposition pathway can be influenced by the atmosphere (air vs. inert). nanobioletters.com

The table below provides a general overview of the factors influencing the reactivity and stability of this compound complexes in solution.

| Factor | Influence on Reactivity and Stability |

| Ligand Nature | The strength of the metal-ligand bond affects the ease of substitution and redox reactions. |

| Solvent System | Influences solubility, dissociation of complexes, and reaction kinetics. aip.orgcdnsciencepub.com |

| Presence of Other Ions | Anions and other complexing agents can alter the reactivity of the mercury(II) center. cdnsciencepub.com |

| Temperature | Affects reaction rates and thermal decomposition. nanobioletters.com |

Thermodynamic and Kinetic Investigations of Mercuric Chloranilate Systems

Determination of Stability Constants and Associated Thermodynamic Parameters (e.g., ΔH, ΔS) for Mercuric Chloranilate Complex Formation

The stability of a metal complex in solution is a fundamental parameter that dictates its behavior and reactivity. This stability is quantified by the stability constant (K), with larger values indicating a more stable complex. The formation of this compound involves the reaction of a mercuric salt, such as mercuric chloride, with chloranilic acid. smolecule.com

While extensive research is available on the stability constants for mercury(II) complexes with various inorganic and organic ligands like halides and thiols, specific experimental or theoretical values for the stability constant (log K), enthalpy (ΔH), and entropy (ΔS) of formation for the this compound complex, Hg(C₆Cl₂O₄), are not prominently detailed in the reviewed scientific literature. scispace.comacs.org The high affinity of the mercury(II) ion for donor atoms, particularly oxygen in the case of the chloranilate ligand, suggests the formation of a stable complex. smolecule.com Studies on other mercury complexes often employ techniques like potentiometry, calorimetry, and spectroscopy to determine these thermodynamic parameters. chemmethod.com However, for this compound itself, such detailed thermodynamic characterization remains a gap in the current body of research.

Reaction Kinetics and Mechanism Elucidation in this compound Chemistry

Understanding the kinetics and mechanisms of reactions involving this compound is key to predicting its transformation and fate in various systems. This includes the rates at which ligands exchange and the pathways through which it participates in redox reactions.

Ligand Exchange Kinetics in this compound Coordination

Ligand exchange reactions are fundamental to the reactivity of coordination complexes. For this compound, this would involve the substitution of the chloranilate ligand or other coordinated species by another ligand present in the solution. smolecule.com Kinetic studies on mercury(II) complexes with other ligands, such as phosphine (B1218219) tellurides and thiols, have shown that these exchanges can be quite rapid, often occurring on the NMR time scale. scispace.comresearchgate.net These studies typically use techniques like variable temperature NMR spectroscopy to determine the energy barriers for ligand exchange. researchgate.net

However, specific kinetic data and mechanistic pathways for ligand exchange involving the this compound complex are not explicitly available in the surveyed literature. The lability of the complex would be influenced by factors such as the nature of the entering ligand and the solvent environment. oup.com

Redox Mechanisms and Electron Transfer Kinetics Involving this compound

The this compound compound is composed of a mercury(II) ion, which can be reduced, and a chloranilate ligand, which is the oxidized form of 2,5-dichloro-3,6-dihydroxy-p-benzoquinone and is known for its redox activity. smolecule.com This composition suggests that the complex can participate in electron transfer reactions. smolecule.com General studies on mercuric ions, often using cyclic voltammetry, show that Hg(II) can undergo a two-electron reduction to elemental mercury (Hg⁰), often through a mercurous ion (Hg₂²⁺) intermediate. chemmethod.comchemmethod.comresearchgate.net

The redox mechanism for this compound itself can be expected to involve both the metal center and the ligand. The specifics of the electron transfer kinetics, including rate constants and the identification of intermediates, have not been specifically reported for this compound. Such investigations would be crucial for understanding its role in catalytic cycles or its environmental transformations.

Influence of Environmental Conditions (e.g., pH, Temperature) on this compound Reaction Dynamics

The reactivity, stability, and kinetics of this compound are expected to be highly dependent on environmental factors such as pH and temperature.

The pH of the solution can significantly alter the speciation of both the mercury ion and the chloranilic acid ligand. For many mercury(II) adsorption and complexation processes, a strong pH dependence is observed. researchgate.netresearchgate.net For instance, at low pH, increased protonation of the ligand can compete with mercury binding, potentially decreasing complex stability. Conversely, changes in pH can also affect the hydrolysis of the mercury(II) ion, forming various hydroxo species which have different reactivities. oup.com While general trends suggest that the stability and reaction rates of mercury complexes are pH-dependent, specific studies quantifying this effect on this compound are lacking.

Temperature influences the rates of chemical reactions, with reaction rate constants generally increasing with temperature as described by the Arrhenius equation. ijesd.orgcdnsciencepub.com This applies to both ligand exchange and redox reactions. For some mercury transport processes, the activation energy has been found to be low, indicating diffusion-controlled processes. nih.gov The thermal stability of the this compound complex and the temperature dependence of its reaction kinetics are important parameters that require specific experimental investigation.

Theoretical and Computational Chemistry Approaches to Mercuric Chloranilate

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding in Mercuric Chloranilate

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules containing heavy elements like mercury. scispace.com It offers a balance between computational cost and accuracy, making it suitable for complex systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction. scispace.com

In the context of this compound, DFT would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including critical bond lengths and angles, such as the Hg-O and Hg-C distances. For similar phenylmercury (B1218190) carboxylates, DFT calculations have predicted C-Hg-O angles of approximately 174° and Hg-C bond lengths around 2.1 Å. miljodirektoratet.no For mercury fulminate, a linear O≡C-Hg-C≡N-O structure was predicted, with Hg-C bond lengths of 2.029 Å. researchgate.net

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra of the molecule. These calculated frequencies can be compared with experimental data to confirm the predicted structure.

Various exchange-correlation functionals are used in DFT, and their performance can vary. Studies on third-row transition-metal complexes, including mercury, have shown that hybrid functionals like B3P86 and PBE hybrid often provide the most accurate geometries. acs.org

Table 1: Representative DFT-Calculated Parameters for Mercury(II) Complexes

| Compound | Method/Functional | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| Phenylmercury Acetate (φ-Hg-OAc) | MPW3LYP | C-Hg-O Angle | ~174° | miljodirektoratet.no |

| Phenylmercury Acetate (φ-Hg-OAc) | MPW3LYP | Hg-C Bond Length | 2.107 Å | miljodirektoratet.no |

| Phenylmercury Acetate (φ-Hg-OAc) | MPW3LYP | Hg-O Bond Length | ~2.15 Å | miljodirektoratet.no |

| Mercury Fulminate (Hg(CNO)₂) | B3LYP | Hg-C Bond Length | 2.029 Å | researchgate.net |

| Mercury Fulminate (Hg(CNO)₂) | B3LYP | C≡N Bond Length | 1.143 Å | researchgate.net |

| Mercury Fulminate (Hg(CNO)₂) | B3LYP | N-O Bond Length | 1.248 Å | researchgate.net |

Relativistic Effects in Computational Studies of this compound and Mercury(II) Complexes

For heavy elements like mercury, the electrons, particularly those in the inner s and p orbitals, move at speeds that are a significant fraction of the speed of light. researchgate.net This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate results. qcri.or.jp Neglecting these effects can lead to qualitatively incorrect descriptions of molecular properties. arxiv.org

The main relativistic effects are:

Scalar Relativistic Effects: These include the mass-velocity correction (mass of the electron increases with its velocity) and the Darwin term. A major consequence is the contraction and stabilization (lowering in energy) of s and p orbitals. researchgate.net This is known as the direct relativistic effect.

Spin-Orbit Coupling: This is the interaction between the electron's spin and its orbital angular momentum. It can significantly influence the electronic structure and reactivity of heavy-element compounds. arxiv.org

In computational studies of mercury(II) complexes, relativistic effects are typically incorporated using methods like the Zeroth-Order Regular Approximation (ZORA) or by employing relativistic effective core potentials (ECPs) that replace the core electrons and model these effects implicitly. acs.orgresearchgate.netresearchgate.net All-electron methods using the Dirac equation provide the most rigorous treatment. qcri.or.jp For mercury, relativistic effects are crucial for accurately predicting bond lengths, bond energies, and reaction energetics. researchgate.netresearchgate.net For instance, the strong Hg-O bonding observed in some aqueous mercury species is attributed to the relativistic lowering of the energy of the mercury 6s orbital. researchgate.net

Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) Analysis of this compound Interactions

To gain a deeper understanding of the chemical bonding and intermolecular interactions in this compound, Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) analysis are invaluable tools.

Energy Decomposition Analysis (EDA) partitions the total interaction energy between molecular fragments into physically meaningful components. rsc.orgnih.gov For this compound, one could analyze the interaction between the Hg²⁺ cation and the chloranilate dianion. A typical EDA scheme, such as the Absolutely Localized Molecular Orbitals (ALMO)-EDA, breaks down the binding energy into: q-chem.com

Electrostatics (ELEC): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (PAULI): The strong, short-range repulsion arising from the Pauli exclusion principle when electron clouds of the fragments overlap.

Polarization (POL): The stabilization energy gained from the distortion of each fragment's electron cloud in the electric field of the other.

Charge-Transfer (CT): The energy lowering due to the flow of electrons from occupied orbitals of one fragment to unoccupied orbitals of the other (donor-acceptor interactions).

Dispersion (DISP): The attractive interaction arising from correlated electron fluctuations.

This analysis reveals the fundamental nature of the bonding, clarifying the relative importance of ionic versus covalent contributions. q-chem.comosti.gov

Natural Bond Orbital (NBO) Analysis transforms the calculated wavefunction into a set of localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. uni-muenchen.denih.gov For this compound, NBO analysis would provide:

Natural Atomic Charges: A more chemically intuitive picture of charge distribution than other methods. For example, in phenylmercury carboxylates, the charge on the Hg atom is calculated to be around +1.1. miljodirektoratet.no

Bonding Analysis: It can describe the Hg-O bonds in terms of donor-acceptor interactions between lone pairs on the oxygen atoms of the chloranilate and the empty orbitals of the mercury atom. miljodirektoratet.nonih.gov

Hyperconjugation Effects: It quantifies delocalization effects, such as the interaction between a filled bonding orbital and an empty anti-bonding orbital, which contribute to the stability of the molecule. uni-muenchen.denih.gov

Molecular Dynamics Simulations for Dynamic Behavior of this compound Systems

While quantum chemistry methods like DFT are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecular systems over time. An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their subsequent positions and velocities, generating a trajectory of the system's evolution.

For this compound, MD simulations could be used to study:

Structural Dynamics: How the molecule vibrates and changes conformation in the gas phase or in solution.

Solvation: The arrangement and dynamics of solvent molecules (e.g., water) around the this compound molecule. MD simulations have been used to study the hydration of Hg²⁺ ions and the retention of mercury compounds by micelles in aqueous solutions. researchgate.netresearchgate.net

Cluster Behavior: The interactions and decomposition of molecular clusters, which is relevant for understanding its behavior in different phases. rsc.org

Setting up an MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. For metal complexes, developing an accurate force field can be challenging, and often requires parameterization based on quantum chemistry calculations or experimental data. acs.org First-principles MD, where forces are calculated "on-the-fly" using DFT, avoids the need for a pre-defined force field but is computationally much more expensive. acs.org

Predictive Modeling of this compound Reactivity and Stability

Computational models are increasingly used to predict the chemical reactivity and stability of compounds under various environmental conditions. olisystems.com For this compound, this involves several approaches:

Thermodynamic Stability: DFT calculations can be used to compute the Gibbs free energies of reaction for various potential decomposition pathways or reactions with other chemical species. This allows for the prediction of thermodynamic stability constants. slu.se For instance, computational models have been developed to predict the solubility and speciation of various mercuric salts in aqueous solutions, which is crucial for understanding their environmental fate. olisystems.com

Reaction Pathways and Kinetics: Computational methods can map out the potential energy surface for a chemical reaction, identifying transition states and calculating activation energies. This information is used to predict reaction rate coefficients. acs.org For example, theoretical calculations have been essential in building kinetic models for the atmospheric oxidation and reduction of mercury species. acs.orgtandfonline.com

Photochemical Stability: Time-dependent DFT (TD-DFT) can be used to calculate vertical excitation energies and predict the UV-Vis absorption spectrum of this compound. miljodirektoratet.no This provides insight into its potential for photochemical reactions, such as photolysis, which can be a significant degradation pathway for organomercury compounds. miljodirektoratet.no

By integrating these computational approaches, a comprehensive model of the chemical behavior of this compound can be developed, predicting its persistence, transformation, and interaction with its environment.

Advanced Analytical Methodologies and Sensing Principles Utilizing Mercuric Chloranilate

Spectrophotometric Sensing Mechanisms Employing Mercuric Chloranilate (e.g., UV-Vis, Colorimetric)

Spectrophotometric methods utilizing this compound are primarily centered around the displacement reaction where chloride ions react with the sparingly soluble this compound. This reaction liberates the highly colored chloranilate anion, which can be quantified using UV-Visible spectrophotometry.

The fundamental reaction is as follows:

Hg(C₆Cl₂O₄) (s) + 2Cl⁻ (aq) → HgCl₂ (aq) + C₆Cl₂O₄²⁻ (aq)

The liberated chloranilate ion imparts a distinct color to the solution, and its absorbance is directly proportional to the concentration of the chloride ions. The maximum absorbance of the reddish-purple acid chloranilate ion is typically measured around 530 nm. researchgate.net To enhance the sensitivity and stability of this method, various parameters are optimized. For instance, the addition of solvents like Methyl Cellosolve can lower the solubility of this compound and suppress the dissociation of the resulting mercuric chloride. researchgate.net The pH of the solution is also a critical factor, with an acidic medium, often achieved with nitric acid, being optimal for maximizing the absorbance of the liberated chloranilate. researchgate.net

This colorimetric method has been successfully applied to determine chloride concentrations in various aqueous solutions with a detection limit as low as 0.2 parts per million (p.p.m.) of chloride. The precision and accuracy of the method are reported to be within approximately 1%. researchgate.net

Another variation of this principle involves the use of mercuric thiocyanate (B1210189). In this method, chloride ions displace thiocyanate ions from mercuric thiocyanate. The released thiocyanate ions then react with ferric ions to form a colored complex, ferric thiocyanate, which is measured spectrophotometrically. researchgate.netresearchgate.netusgs.govresearchgate.net

The development of green synthesized silver nanoparticles (AgNPs) has also introduced novel colorimetric sensing strategies for mercury ions, which is the cation in this compound. These methods are based on the interaction between AgNPs and Hg²⁺ ions, leading to a color change that can be observed with the naked eye and quantified using UV-Vis spectroscopy. duke.edursc.orgnih.govsmolecule.com The surface plasmon resonance (SPR) band of the AgNPs is altered upon interaction with mercury ions, causing the color change. duke.edursc.org

Table 1: Spectrophotometric Methods Utilizing Mercuric Compounds for Ion Sensing

| Analyte | Reagent | Principle | Detection Wavelength (nm) | Key Findings & Applications |

| Chloride | This compound | Displacement of chloranilate ion | ~530 | Detection in aqueous solutions; Limit of detection 0.2 p.p.m. researchgate.net |

| Chloride | Mercuric Thiocyanate | Displacement of thiocyanate, followed by reaction with Fe³⁺ | ~480-500 | Determination of chloride in biological and environmental samples. researchgate.netresearchgate.net |

| Mercury(II) | Silver Nanoparticles | Aggregation or oxidation of AgNPs induced by Hg²⁺ | ~400-462 | Colorimetric sensing of toxic Hg²⁺ ions in water. duke.edursc.org |

Electrochemical Sensing Principles Based on this compound (e.g., Voltammetry, Potentiometric Titration)

Electrochemical methods offer an alternative and often more sensitive approach for analyses involving mercuric compounds. These techniques include potentiometric titrations and various forms of voltammetry.

Potentiometric Titration:

Potentiometric titration is a widely used method for the determination of chloride ions using a standard solution of a mercuric salt, such as mercuric nitrate (B79036). nih.gov The principle lies in the formation of a stable and soluble mercuric chloride complex (HgCl₂). nih.gov The endpoint of the titration is detected using an indicator electrode that responds to the excess mercuric ions present after all the chloride has been complexed.

The reaction is: Hg²⁺ + 2Cl⁻ → HgCl₂

An indicator like diphenylcarbazone (B146866) is often used, which forms a colored complex with excess mercuric ions, signaling the titration's endpoint. usgs.govnih.gov The optimal pH for this titration is typically in the range of 3.0 to 3.6. nih.gov This method is advantageous as it avoids the formation of precipitates, which can be an issue in argentometric titrations. rsc.org

Voltammetry:

Voltammetric techniques, such as cyclic voltammetry (CV) and anodic stripping voltammetry (ASV), provide insights into the redox behavior of mercuric ions and are employed for their sensitive detection. nih.govmdpi.comul.ie Cyclic voltammetry studies on mercuric chloride reveal a two-electron reduction mechanism of Hg²⁺ to elemental mercury (Hg⁰). nih.govmdpi.com This electrochemical property is the basis for developing sensors for mercury determination. nih.govul.ie

Anodic stripping voltammetry at gold film electrodes has been utilized for the determination of mercury in various media, including those with high chloride content. bohrium.com The peak potentials in ASV can be influenced by the concentration of halide ions. bohrium.com

The development of modified electrodes, for instance, by incorporating nanomaterials or specific ligands, has significantly enhanced the sensitivity and selectivity of voltammetric methods for mercury detection. researchgate.netresearchgate.net

Table 2: Electrochemical Methods Involving Mercuric Compounds

| Technique | Analyte | Principle | Electrode/Indicator | Key Findings |

| Potentiometric Titration | Chloride | Complexation with Hg²⁺ | Diphenylcarbazone indicator, Silver-silver chloride electrode | Accurate determination of chloride, avoids precipitation. nih.govrsc.org |

| Cyclic Voltammetry | Mercuric ions | Redox reaction of Hg²⁺/Hg⁰ | Glassy carbon electrode | Elucidation of reaction mechanisms for sensor development. nih.govmdpi.com |

| Anodic Stripping Voltammetry | Mercuric ions | Preconcentration and stripping of mercury | Gold film electrode | High sensitivity for trace mercury determination. bohrium.com |

Fluorescence Sensing Mechanisms and Quenching Phenomena with this compound Systems

Fluorescence-based sensing offers high sensitivity and has been explored for the detection of mercury ions. The primary mechanism involved is often fluorescence quenching, where the presence of Hg²⁺ ions leads to a decrease in the fluorescence intensity of a fluorophore. arxiv.org

The quenching can occur through various pathways, including heavy-atom-induced spin-orbit coupling, energy transfer, and electron transfer processes. arxiv.org A number of fluorescent probes have been designed that exhibit a "turn-off" response upon binding with Hg²⁺. arxiv.org For example, a sensor can exhibit strong fluorescence that is significantly quenched in the presence of mercuric ions.

Conversely, "turn-on" fluorescence sensors have also been developed. In these systems, a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon interaction with Hg²⁺. This can be achieved through mechanisms like the mercury-induced opening of a spirolactam ring in rhodamine-based dyes.

The selectivity of these fluorescent sensors is a critical aspect. While some probes show high selectivity for Hg²⁺, others may also respond to other metal ions like Cu²⁺ or Pb²⁺. arxiv.org Therefore, the design of the fluorescent probe is crucial for achieving the desired selectivity.

Recent research has also focused on the use of carbon dots (CDs) as fluorescent sensors for mercury. These nanomaterials can exhibit fluorescence that is selectively quenched by Hg²⁺ ions due to strong electrostatic interactions and energy transfer.

Table 3: Fluorescence Sensing of Mercury(II) Ions

| Sensor Type | Mechanism | Response | Key Features |

| "Turn-off" Probes | Fluorescence Quenching | Decreased fluorescence intensity | High sensitivity, potential for interference from other metal ions. arxiv.org |

| "Turn-on" Probes | Hg²⁺-induced chemical reaction | Increased fluorescence intensity | High contrast between "off" and "on" states. |

| Carbon Dots | Fluorescence Quenching | Decreased fluorescence intensity | High selectivity and sensitivity for Hg²⁺. |

Development of Novel Transducer Platforms for this compound-Based Sensors

The performance of a chemical sensor is critically dependent on the transducer platform, which converts the chemical recognition event into a measurable signal. For mercury sensing, which is relevant to this compound, various novel transducer platforms are being developed to enhance sensitivity, selectivity, and portability.

Electrochemical Transducers:

Electrochemical transducers are widely used due to their high sensitivity and the potential for miniaturization. Nanomaterials have played a pivotal role in the development of advanced electrochemical transducers for mercury detection. researchgate.net Materials such as carbon nanotubes, graphene oxide, and gold nanoparticles have been used to modify screen-printed electrodes, leading to improved performance. researchgate.net These nanomaterials provide a high surface area and can be functionalized to enhance the selective binding of mercury ions. nih.gov For instance, a nanohybrid surface of carbon nanotubes and gold nanoparticles has shown excellent suitability for mercury determination in water samples. researchgate.net Glassy carbon electrodes modified with novel tribenzamides and silver nanoparticles have also been developed as sensitive platforms for mercuric ion detection using square wave anodic stripping voltammetry. researchgate.net

Optical Transducers:

Optical transducers, particularly those based on fiber optics and nanomaterials, offer advantages such as remote sensing capabilities and immunity to electromagnetic interference. Modified fiber optic sensors, where the cladding is altered and coated with a sensitive material, have been developed for the selective detection of mercuric ions in aqueous solutions. researchgate.net These sensors can provide a linear response to Hg²⁺ concentration and can be designed for rapid and selective detection. researchgate.net

Furthermore, membrane-based optical sensors have been fabricated using materials like cellulose (B213188) acetate. rsc.org These membranes can be loaded with chromogenic reagents that change color upon interaction with mercury ions, allowing for visual or spectrophotometric detection. rsc.org The porosity of the membrane can be tailored to enhance the sensitivity of the sensor. rsc.org

The integration of nanomaterials with optical platforms has led to the development of highly sensitive sensors. For example, surface-enhanced photoluminescence (SEPL) sensors have been fabricated by laser patterning of silicon wafers decorated with silver nanoparticles. These platforms can detect sub-nanomolar concentrations of Hg²⁺.

Table 4: Novel Transducer Platforms for Mercury Sensing

| Transducer Type | Material | Sensing Principle | Key Advantages |

| Electrochemical | Carbon Nanotubes, Gold Nanoparticles | Voltammetry | High sensitivity, good accuracy in real samples. researchgate.net |

| Electrochemical | Modified Glassy Carbon Electrode | Anodic Stripping Voltammetry | Detection of femtomolar concentrations of mercuric ions. researchgate.net |

| Optical | Modified Fiber Optic | Evanescent Wave Absorption | Rapid response, enhanced linear response range. researchgate.net |

| Optical | Cellulose Acetate Membrane | Colorimetry | Simple, naked-eye detection. rsc.org |

| Optical | Laser-Patterned Silicon with AgNPs | Surface-Enhanced Photoluminescence | Sub-nanomolar detection limits. |

Interactions of Mercuric Chloranilate with Biological and Environmental Ligands/matrices: Mechanistic Focus

Complexation Mechanisms of Mercuric Chloranilate with Dissolved Organic Matter (DOM) and Humic Substances

The interaction between this compound and dissolved organic matter (DOM), including humic substances, is a critical factor governing the speciation, transport, and bioavailability of mercury in aquatic environments. nih.gov DOM is a complex and heterogeneous mixture of organic compounds containing various functional groups, such as carboxyl, phenolic, and thiol groups, which can form stable complexes with mercury(II). nih.govnih.gov

The primary mechanism for the complexation of mercuric ions from this compound with DOM is through the formation of strong covalent bonds with reduced sulfur functional groups (thiols). nih.govnih.gov These thiol groups, present in some fractions of DOM, have a high affinity for mercury and form thermodynamically stable complexes. nih.govresearchgate.net Modeling studies have suggested that over 99% of mercury complexed with DOM is bound to thiol groups. nih.gov

Besides thiols, carboxylic and phenolic groups in DOM also contribute to mercury binding, although to a lesser extent compared to thiols. nih.govresearchgate.net The complexation can involve bidentate binding, where a mercury ion is coordinated by both a thiol group and another functional group, such as a carboxyl group. researchgate.net The stability of these complexes is influenced by pH, with proton competition for binding sites occurring at lower pH values. researchgate.net

The source and composition of DOM and humic substances also play a significant role in the complexation mechanism. Humic substances derived from different sources (e.g., terrestrial, microbial) exhibit varying affinities for mercury due to differences in their functional group content and molecular structure. cuny.edunih.govsemanticscholar.org For instance, humic acids have been shown to strongly bind mercury, inhibiting its reduction and subsequent volatilization. cuny.edu The molecular weight of DOM fractions can also influence the complexation and subsequent photochemical reactions of mercury. nih.gov

Table 1: Key Functional Groups in DOM Involved in this compound Complexation

| Functional Group | Binding Affinity for Hg(II) | Role in Complexation |

| Thiol (-SH) | High | Primary binding site, forms strong covalent bonds. nih.govnih.govresearchgate.net |

| Carboxyl (-COOH) | Moderate | Secondary binding site, can participate in bidentate chelation. nih.govresearchgate.net |

| Phenolic (-OH) | Moderate | Contributes to overall complexation. nih.gov |

Interaction Mechanisms of this compound with Sulfhydryl (Thiol) Groups

Mercuric ions released from this compound exhibit a strong affinity for sulfhydryl (thiol) groups (-SH) present in various biological molecules, such as amino acids (e.g., cysteine), peptides (e.g., glutathione), and proteins. annualreviews.orgnih.govresearchgate.net This interaction is a key mechanism of mercury's biological activity and toxicity. nih.govresearchgate.net

The fundamental reaction involves the formation of a stable mercaptide bond between the mercuric ion (Hg²⁺) and the sulfur atom of the thiol group. annualreviews.orgresearchgate.net This can be represented by the following general reaction:

Hg²⁺ + 2 R-SH → Hg(S-R)₂ + 2 H⁺

Where R represents the organic moiety to which the sulfhydryl group is attached.

In biological systems, mercuric ions can react with sulfhydryl groups in several ways:

Enzyme Inhibition: Many enzymes rely on free sulfhydryl groups in their active sites for catalytic activity. The binding of mercury to these groups can lead to conformational changes and inactivation of the enzyme. researchgate.net

Disruption of Protein Structure: Mercury can bind to cysteine residues within proteins, disrupting disulfide bonds or interfering with the protein's tertiary structure, thereby altering its function. nih.gov

Interaction with Glutathione (B108866): Glutathione, a major intracellular antioxidant, contains a sulfhydryl group and readily reacts with mercuric ions. This can deplete cellular glutathione levels, leading to increased oxidative stress. researchgate.net

The location of the sulfhydryl groups within a cell or on a protein is crucial. For instance, studies have shown that mercuric chloride's inhibitory effect on glutamate (B1630785) uptake in astrocytes is associated with sulfhydryl groups located within the cell membrane rather than on its surface. nih.gov The accessibility of these groups to mercuric ions is a determining factor in the interaction. cdnsciencepub.com

Table 2: Examples of Biological Molecules with Sulfhydryl Groups Interacting with Mercuric Ions

| Molecule | Type | Significance of Interaction |

| Cysteine | Amino Acid | A primary target for mercury binding in proteins. researchgate.net |

| Glutathione | Tripeptide | Plays a role in mercury detoxification and transport; its depletion leads to oxidative stress. researchgate.net |

| Albumin | Protein | A major mercury-binding protein in blood plasma, binding occurs at the Cys34 residue. researchgate.net |

| Glyceraldehyde-3-phosphate dehydrogenase | Enzyme | Its activity can be inhibited by the reaction of mercury with its sulfhydryl groups. nih.gov |

Binding Mechanisms of this compound to Nucleic Acid Components

Mercuric ions, such as those that would be present from the dissolution of this compound, can interact with the components of nucleic acids, namely DNA and RNA. researchgate.netnih.gov This interaction can occur through several mechanisms, primarily involving the nitrogen atoms of the nucleobases. nih.gov

The primary binding sites for Hg(II) on nucleobases are the nitrogen donors. nih.gov In particular, mercury has a very strong affinity for the deprotonated N3 position of thymine (B56734) (T) and uracil (B121893) (U). researchgate.netnih.gov This can lead to the formation of a stable T-Hg-T or U-Hg-U "base pair" where a single mercury ion bridges two bases. rsc.org The formation of these mercury-mediated base pairs can significantly alter the structure and stability of DNA and RNA.

Other potential binding sites on nucleobases include the N1 and N7 positions of guanine (B1146940) and the N1 and N7 positions of adenine. nih.gov The specific binding is influenced by factors such as pH and the presence of other ions. researchgate.net

The interaction of mercury with nucleic acids can have significant biological consequences:

DNA Damage: The binding of mercury to DNA can lead to structural distortions and has been linked to oxidative damage to DNA. doi.org This can interfere with DNA replication and transcription.

Alteration of Chromatin Structure: Studies have shown that mercuric chloride can alter heterochromatin organization, suggesting an impact on the regulation of gene expression. nih.gov

Inhibition of DNA and RNA Synthesis: High concentrations of mercury compounds have been shown to inhibit the synthesis of both DNA and RNA.

It's important to note that direct mercuration, the formation of a covalent bond between mercury and a carbon atom of a nucleobase (e.g., C5 of cytosine and uracil), can also occur under certain conditions. nih.gov

Table 3: Primary Binding Sites of Mercuric Ions on Nucleic Acid Bases

| Nucleobase | Primary Binding Site(s) | Type of Interaction |

| Thymine (T) | N3 | Formation of T-Hg-T bridges. researchgate.netnih.govrsc.org |

| Uracil (U) | N3 | Formation of U-Hg-U bridges. nih.govacs.org |

| Guanine (G) | N1, N7 | Coordination to nitrogen atoms. nih.gov |

| Adenine (A) | N1, N7 | Coordination to nitrogen atoms. nih.gov |

| Cytosine (C) | C5 | Potential for direct mercuration under specific conditions. nih.gov |

Photochemical Transformation Mechanisms of this compound in Environmental Systems

In environmental systems, this compound is subject to photochemical transformations, which are chemical reactions initiated by the absorption of light. These processes are crucial in determining the fate and transport of mercury in the environment. researchgate.netepa.gov The primary photochemical transformations involving inorganic mercury(II) species are photoreduction to elemental mercury (Hg(0)) and photooxidation back to Hg(II). researchgate.net

Photoreduction:

The photoreduction of Hg(II) to the more volatile Hg(0) is a key process that can lead to the re-emission of mercury from aquatic systems into the atmosphere. researchgate.net This can occur through several mechanisms:

Direct Photolysis: Hg(II) species can directly absorb photons and undergo reduction. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): In complexes with organic ligands, such as those formed with dissolved organic matter (DOM), the absorption of light can cause an electron to be transferred from the ligand to the Hg(II) ion, resulting in its reduction. researchgate.net

Reduction by Photoproduced Radicals: The photolysis of other substances in the water, such as nitrate (B79036) or DOM, can produce reducing radicals like the hydroperoxyl radical (HO₂•) and superoxide (B77818) anion (O₂•⁻), which can then reduce Hg(II). tandfonline.comnsf.gov

Photooxidation:

The photooxidation of elemental mercury (Hg(0)) back to Hg(II) can also occur, and is primarily driven by oxidative free radicals. researchgate.net

Reaction with Oxidative Radicals: Radicals such as the hydroxyl radical (•OH) and carbonate radical (CO₃•⁻), which are formed through photochemical processes in natural waters, can oxidize Hg(0) to Hg(II). researchgate.nettandfonline.comacs.org

Table 4: Key Species and Mechanisms in the Photochemical Transformation of Mercury

| Process | Mechanism | Key Reactants/Mediators | Product |

| Photoreduction | Direct Photolysis | Hg(II) species, light | Hg(0) |

| Photoreduction | Ligand-to-Metal Charge Transfer | Hg(II)-DOM complexes, light | Hg(0) |

| Photoreduction | Radical Reduction | Hg(II), HO₂•, O₂•⁻ | Hg(0) |

| Photooxidation | Radical Oxidation | Hg(0), •OH, CO₃•⁻ | Hg(II) |

Materials Science Perspectives and Functionalization of Mercuric Chloranilate

Integration of Mercuric Chloranilate into Organic-Inorganic Hybrid Materials

The integration of this compound into organic-inorganic hybrid materials represents a sophisticated approach to designing materials with tunable properties. These hybrids are composite materials at the molecular or nanoscale, combining the distinct characteristics of both organic and inorganic components within a single-phase material. The core principle lies in using the this compound unit as an inorganic node or building block that can be linked together with organic molecules.

The formation of these hybrid materials is often governed by the principles of coordination chemistry. smolecule.comncert.nic.in this compound, with the chemical formula Hg(C₆Cl₂O₄), consists of a central mercury(II) ion coordinated to a chloranilate ligand. smolecule.com This chloranilate ligand is not merely a counter-ion but a functional component capable of further coordination or interaction, making it an ideal candidate for constructing extended networks. The oxygen atoms of the chloranilate can act as bridging ligands to connect multiple mercury centers, or the aromatic ring can engage in non-covalent interactions like π-π stacking with organic components.

Researchers can synthesize these hybrid materials by reacting this compound, or by forming it in-situ from mercuric salts (like mercuric chloride) and chloranilic acid in the presence of an organic linker. smolecule.comwikipedia.org The organic component is typically a bifunctional or multifunctional molecule that can bridge inorganic units, leading to one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. The choice of the organic linker is critical as its length, rigidity, and functional groups dictate the topology, porosity, and ultimate properties of the resulting hybrid material. rsc.orgrsc.org For instance, long, flexible linkers might lead to porous frameworks, while short, rigid linkers could produce dense, layered structures.

Table 1: Potential Organic Linkers for Hybrid Material Synthesis with this compound

| Linker Type | Example Linker Molecule | Potential Hybrid Structure | Key Feature |

|---|---|---|---|

| Dipyridyl Ligands | 4,4'-Bipyridine | 1D Chains or 2D Layers | Rigid, linear linker promoting ordered networks. |

| Carboxylate Ligands | Terephthalic acid | 3D Metal-Organic Framework (MOF) | Strong coordination bonds, potential for high porosity. |

| Amines | Hexamethylenetetramine (hmt) | 3D Coordination Polymer | Forms pseudo-octahedral coordination with mercury. acs.org |

| Cyclic Ammonium Cations | Cyclohexylammonium | 2D Perovskite-like Layers | Charge-balancing and structure-directing organic cation. rsc.org |

These organic-inorganic hybrids are not simply physical mixtures. The strong interfacial interactions, which can range from covalent and coordination bonds to hydrogen bonds and van der Waals forces, ensure a homogeneous material with emergent properties that are different from the individual precursors. rsc.org

Nanomaterials Based on this compound: Synthesis and Characterization of Novel Architectures

The synthesis of nanomaterials based on this compound allows for the exploration of size- and shape-dependent properties that are not present in the bulk material. While direct synthesis of this compound nanoparticles is not widely documented, methods used for other mercury-based nanoparticles can be adapted. These methods generally fall into "bottom-up" chemical approaches that provide control over particle size and morphology.

Synthesis Methods:

Precipitation/Co-precipitation: This is one of the most straightforward methods. It would involve mixing dilute solutions of a soluble mercury salt (e.g., mercuric nitrate) and a soluble chloranilate salt (e.g., sodium chloranilate) under controlled conditions (temperature, pH, stirring rate). researchgate.net The use of surfactants or stabilizing agents can help control particle growth and prevent agglomeration.

Sonochemical Method: This technique utilizes high-intensity ultrasound to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. The collapse generates localized hot spots with extreme temperatures and pressures, driving chemical reactions and forming nanoparticles. A dispersion of liquid mercury or a mercury salt solution with chloranilic acid could be sonicated to produce this compound nanoparticles. rsc.org

Solid-State/Gas Reaction: This method involves the reaction between a solid precursor and a gas. For instance, a thin film of a solid mercury precursor, such as mercurous nitrate (B79036), could be exposed to the vapor of a chlorine-containing organic compound at an elevated temperature to form the desired product. zenodo.org This can be a solvent-free route to producing nanocrystalline materials.

Characterization of Novel Architectures:

Once synthesized, the structural and morphological properties of these nanomaterials are investigated using a suite of advanced characterization techniques:

Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution. High-resolution TEM (HRTEM) can reveal the crystalline lattice of individual particles. core.ac.uk

X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the synthesized material. The broadening of XRD peaks can be used to estimate the average crystallite size via the Scherrer equation. zenodo.org

Energy-Dispersive X-ray Spectroscopy (EDX): Usually coupled with an electron microscope, EDX confirms the elemental composition of the nanoparticles, ensuring the presence of mercury, chlorine, carbon, and oxygen in the correct stoichiometry. rsc.org